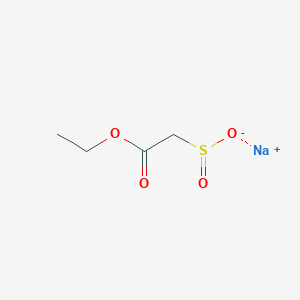![molecular formula C10H17ClO B13160171 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇ClO and a molecular weight of 188.69 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a cyclopropyl group attached to an oxane ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane involves several steps, typically starting with the preparation of the cyclopropyl group and its subsequent attachment to the oxane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield
Chemical Reactions Analysis
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce a hydrocarbon.
Scientific Research Applications
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound can be used in studies involving the interaction of cyclopropyl groups with biological molecules.
Medicine: While not used directly in medicine, it can serve as a model compound for studying the pharmacokinetics and pharmacodynamics of cyclopropyl-containing drugs.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane include other cyclopropyl-containing molecules and oxane derivatives. Some examples are:
Cyclopropylmethanol: Similar in structure but lacks the oxane ring.
Cyclopropylmethyl chloride: Similar but does not contain the oxane ring.
Tetrahydropyran: Similar to the oxane ring but lacks the cyclopropyl group.
The uniqueness of this compound lies in its combination of a cyclopropyl group and an oxane ring, which can lead to unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-[[1-(chloromethyl)cyclopropyl]methyl]oxane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h9H,1-8H2 |
InChI Key |
NCBJKOUUVZBRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
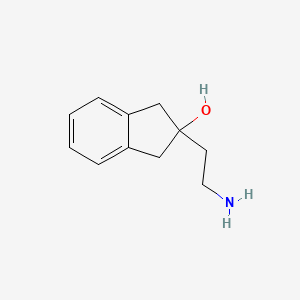
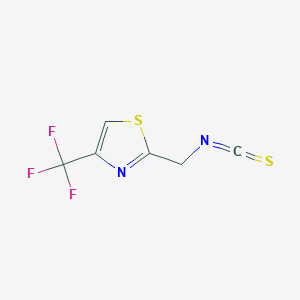
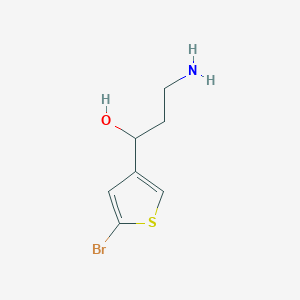
![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)
![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
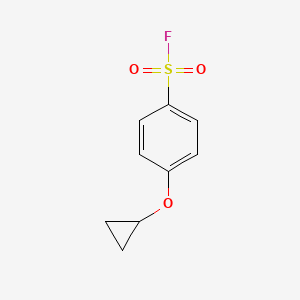
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
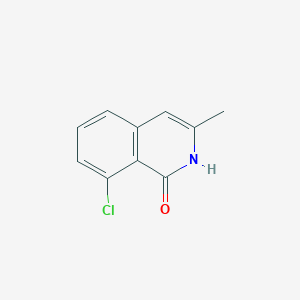
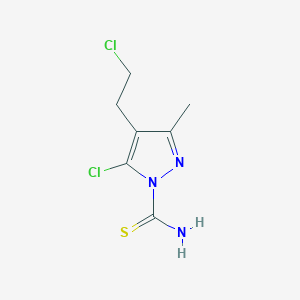
amine](/img/structure/B13160187.png)
